N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine
Overview
Description
N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a hydroxy group, a methyl group, and a trifluoromethyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the furan ring, followed by the introduction of the trifluoromethyl-phenyl group through a Friedel-Crafts acylation. The hydroxy and carboxamidine groups can be introduced through subsequent functional group transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carboxamidine group can be reduced to form an amine.
Substitution: The trifluoromethyl-phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group could yield a furanone derivative, while reduction of the carboxamidine group could yield a furan-3-amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving furan derivatives.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological processes being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine include other furan derivatives with different substituents, such as:
- 2-Methyl-5-phenylfuran-3-carboxamidine
- N-Hydroxy-2-methyl-5-(4-chlorophenyl)-furan-3-carboxamidine
- 2-Methyl-5-(4-trifluoromethyl-phenyl)furan-3-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
N'-hydroxy-2-methyl-5-[4-(trifluoromethyl)phenyl]furan-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-7-10(12(17)18-19)6-11(20-7)8-2-4-9(5-3-8)13(14,15)16/h2-6,19H,1H3,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQFVBKKGCSZAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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